4-(bromomethyl)-4-ethyloxane
Description
4-(Bromomethyl)-4-ethyloxane is a brominated oxane derivative characterized by a six-membered oxygen-containing ring (oxane) with a bromomethyl (-CH2Br) and an ethyl (-C2H5) substituent at the 4-position. Bromomethyl groups are typically reactive sites for nucleophilic substitution, making this compound valuable in organic synthesis, particularly for alkylation or as a precursor in pharmaceutical intermediates.
Properties
CAS No. |
1262408-34-3 |
|---|---|
Molecular Formula |
C8H15BrO |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-4-ethyloxane can be achieved through several methods. One common approach involves the bromination of 4-methyl-4-ethyloxane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the methyl group.
Industrial Production Methods
In an industrial setting, the production of 4-(bromomethyl)-4-ethyloxane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-4-ethyloxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of substituted oxanes with various functional groups.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
4-(bromomethyl)-4-ethyloxane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It may be employed in the modification of biomolecules for studying biological processes and interactions.
Medicinal Chemistry: The compound can be used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-4-ethyloxane primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of various products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares 4-(bromomethyl)-4-ethyloxane with structurally related brominated oxanes and cyclic ethers:
*Inferred from analogous compounds.
Key Differences and Implications
Substituent Effects: Ethyl vs. Geminal Dimethyl: In 4-(bromomethyl)-2,2-dimethyloxane, the 2,2-dimethyl groups rigidify the oxane ring, enhancing thermal stability .
Bromine Positioning :
- Dual Bromine Sites : 4-Bromo-4-(bromomethyl)oxane (CAS 79862-93-4) contains two bromine atoms, making it a potent di-electrophile for cross-coupling reactions .
- Bromoethyl Branch : 4-(1-bromoethyl)oxane positions bromine on an ethyl side chain, altering reactivity compared to bromomethyl-substituted analogs .
Ring System Variations: Butenolide vs. Oxane: 4-(Bromomethyl)but-2-enolide (C5H5BrO2) features an α,β-unsaturated γ-lactone ring, enabling conjugate addition reactions, unlike saturated oxanes .
Reactivity and Stability
- Steric Effects : Ethyl and dimethyl substituents reduce reaction rates in sterically crowded environments.
- Electrophilicity : Dibrominated oxanes (e.g., CAS 79862-93-4) exhibit higher electrophilicity, favoring SN2 mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
